4-Bromo-7-chloroisoquinolin-1(2H)-one is a synthetic organic compound with the molecular formula and a molecular weight of 258.5 g/mol. This compound is characterized by its unique isoquinoline structure, which features both bromine and chlorine substituents. It is recognized for its utility in various chemical syntheses and has garnered interest in medicinal chemistry due to its potential biological activities.
The compound is cataloged under the Chemical Abstracts Service number 1028252-13-2 and is available from various chemical suppliers, including BenchChem and PubChem, which provide detailed specifications and data about the compound's properties and applications.
4-Bromo-7-chloroisoquinolin-1(2H)-one falls under the category of heterocyclic compounds, specifically isoquinolines. It is classified as a halogenated derivative due to the presence of bromine and chlorine atoms. This classification plays a significant role in its reactivity and applications in organic synthesis.
The synthesis of 4-Bromo-7-chloroisoquinolin-1(2H)-one can be achieved through several methods, often involving multi-step reactions. A common synthetic pathway includes:
For instance, one reported method involves the reaction of 7-chloroisoquinolin-1-one with bromine in a suitable solvent under controlled conditions to yield 4-bromo-7-chloroisoquinolin-1(2H)-one . The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 4-Bromo-7-chloroisoquinolin-1(2H)-one features a fused bicyclic system consisting of a benzene ring and a pyridine-like ring. The specific arrangement of atoms contributes to its chemical behavior:
C1=CC2=C(C=C1Cl)C(=O)NC=C2Br
DNIKNSRKTYSIMS-UHFFFAOYSA-N
.The structural data indicate that the compound has a planar configuration conducive to π-stacking interactions, which may influence its biological activity.
4-Bromo-7-chloroisoquinolin-1(2H)-one participates in various chemical reactions, including:
For example, it has been utilized as a reagent in the synthesis of amino acids and peptides, showcasing its versatility in organic synthesis . The presence of both halogens allows for diverse reactivity patterns that can be exploited in synthetic pathways.
The mechanism of action for compounds like 4-Bromo-7-chloroisoquinolin-1(2H)-one often involves interactions at the molecular level with biological targets. This may include:
Research indicates that similar isoquinoline derivatives exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High Performance Liquid Chromatography (HPLC) are employed to confirm purity and structural integrity during synthesis.
4-Bromo-7-chloroisoquinolin-1(2H)-one finds applications primarily in:
Research continues into its potential roles in drug discovery pipelines, particularly within antimicrobial and anticancer domains .
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4